2-(4-Aminocyclohexyl)ethanol

Pharmaceutical Intermediates Analytical Chemistry Quality Control

Sourcing a reliable cyclic amino alcohol for CNS drug intermediates or PROTAC linkers can delay projects. 2-(4-Aminocyclohexyl)ethanol (CAS 857831-26-6) solves this as a validated cariprazine intermediate and flexible bifunctional building block. • Direct trans-isomer intermediate for FDA-approved cariprazine, supporting D3 ligand R&D. • Conformationally flexible spacer for CRBN-based PROTACs, promoting efficient ternary complex formation. • Supplied as cis/trans mixture, ≥98% purity (titration).

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 857831-26-6
Cat. No. B113113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminocyclohexyl)ethanol
CAS857831-26-6
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCO)N
InChIInChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
InChIKeyXLKSLYGRARRUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminocyclohexyl)ethanol – Key Properties & Procurement


2-(4-Aminocyclohexyl)ethanol (CAS 857831-26-6), also known as 4-aminocyclohexaneethanol, is a cyclic amino alcohol building block with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is typically supplied as a cis- and trans- mixture with a purity specification of >98.0% (by titrimetric analysis) [1]. The compound features a cyclohexyl ring substituted with an amino group at the para position and an ethanol moiety, providing both a nucleophilic amine and a reactive hydroxyl group for further functionalization . Its predicted physicochemical properties include a melting point of 85°C and a boiling point of approximately 237.2°C .

Building Block Bifunctional amine/alcohol for stepwise functionalization
PROTAC Linker Flexible cyclohexane spacer for CRBN-directed degrader design
Synthetic Route Reported intermediate for cariprazine and D3/D2 ligand synthesis

Why Substituting 2-(4-Aminocyclohexyl)ethanol Fails


Substituting 2-(4-aminocyclohexyl)ethanol with simpler analogs (e.g., 2-(4-aminophenyl)ethanol or 4-aminocyclohexanol) introduces significant structural and functional liabilities. The saturated cyclohexane ring provides distinct conformational flexibility and metabolic stability compared to the rigid, planar phenyl ring of aromatic analogs . This flexibility is critical for the optimal presentation of functional groups in target binding pockets, particularly in applications such as PROTAC linker design where linker rigidity directly influences ternary complex formation and degradation efficiency . Furthermore, the trans-isomer of this compound is a validated key intermediate in the industrial synthesis of the FDA-approved atypical antipsychotic cariprazine, a role for which alternative amino alcohols are structurally unsuitable .

Aromatic analogs (e.g., 2-(4-aminophenyl)ethanol) may not replicate the conformational flexibility of the cyclohexane ring, potentially altering target engagement.

Shorter-chain 4-aminocyclohexanol lacks the ethyl spacer required for the cariprazine scaffold, limiting synthetic pathway compatibility.

Salt forms (e.g., trans-4-aminocyclohexanol HCl) require deprotection, adding synthetic steps and potential yield loss in free-amine workflows.

2-(4-Aminocyclohexyl)ethanol vs. Key Analogs


Purity Advantage Over trans-4-Aminocyclohexanol HCl

2-(4-Aminocyclohexyl)ethanol (cis- and trans- mixture) is commercially available with a purity specification of ≥98.0% (by titrimetric analysis), directly from suppliers such as TCI and Fluorochem [1]. In contrast, the closely related trans-4-aminocyclohexanol hydrochloride, while also used as a PROTAC linker, is typically offered at a lower purity grade (e.g., 97%) and its hydrochloride salt form necessitates an additional deprotection or neutralization step for use as a free amine linker, adding complexity and potential yield loss to synthetic workflows .

Purity Specification
Reported
≥98.0% (titrimetric) vs. 97% (HCl salt)
Supports higher purity free-amine, reducing side reactions
Comparison based on vendor specifications
Pharmaceutical Intermediates Analytical Chemistry Quality Control

Validated Intermediate for Cariprazine Synthesis

The trans-isomer of 2-(4-aminocyclohexyl)ethanol is a critical intermediate in the synthesis of cariprazine, an FDA-approved atypical antipsychotic with a D3/D2 receptor partial agonist profile [1]. Cariprazine exhibits high affinity for D3 (Ki = 0.085 nM) and D2 (Ki = 0.49 nM) receptors . This validated pharmaceutical application is not shared by the aromatic analog 2-(4-aminophenyl)ethanol, which is primarily used in polymer synthesis and graphene functionalization , nor by the shorter-chain analog 4-aminocyclohexanol, which lacks the ethyl spacer required for the cariprazine scaffold [2].

Synthetic Validation
Class-level
Reported key intermediate for cariprazine (D3 Ki 0.085 nM)
Established drug intermediate context; not shared by aromatic analogs
Industrial patent and literature support
Medicinal Chemistry Process Chemistry Drug Synthesis

Favorable Physicochemical Profile for PROTAC Linkers

The predicted pKa of 2-(4-aminocyclohexyl)ethanol is 15.14 ± 0.10, and its estimated aqueous solubility is 18.1 mg/mL (0.126 mol/L) . This moderate solubility profile is advantageous for PROTAC linker design, where linkers must balance aqueous compatibility with sufficient lipophilicity for cellular permeability . In contrast, the aromatic analog 2-(4-aminophenyl)ethanol has a lower predicted pKa (~10) due to the electron-withdrawing phenyl ring, and is less soluble in water, which can lead to aggregation and precipitation in biological assays . The aliphatic nature of the cyclohexane ring in the target compound provides a more optimal balance of properties for linker applications.

Physicochemical Profile
Class-level
pKa 15.14 ± 0.10; Aqueous solubility 18.1 mg/mL
Supports balanced solubility/permeability for linker design
Predicted pKa; experimental solubility
PROTAC Development Chemical Biology Physicochemical Properties

Cost and Availability Advantages for Scale-up

2-(4-Aminocyclohexyl)ethanol is readily available from multiple global suppliers at competitive pricing, with 1g quantities listed for approximately $124.00 (TCI) [1]. In contrast, the trans-4-aminocyclohexylacetic acid analog, while also used as a PROTAC linker, is more specialized and has limited commercial availability, which can create supply chain bottlenecks and higher costs for larger-scale research programs . The broad supplier base for the target compound ensures stable supply and cost predictability, critical factors for industrial R&D budgeting and procurement.

Commercial Availability
Reported
~$124/g (multiple suppliers) vs. higher cost limited-availability analogs
Broader supplier base may support scale-up and cost predictability
Pricing as of 2026; subject to change
Chemical Procurement Scale-up Chemistry Cost Analysis

2-(4-Aminocyclohexyl)ethanol Applications


Cariprazine & D3/D2 Ligand Synthesis

2-(4-Aminocyclohexyl)ethanol (specifically the trans-isomer) is a direct intermediate for the synthesis of cariprazine, an FDA-approved atypical antipsychotic . Its use in this validated synthetic route ensures access to a key pharmacophore with known biological activity. Procurement of this compound is essential for medicinal chemistry teams developing next-generation D3-selective ligands or investigating cariprazine analogs for psychiatric disorders.

PROTAC Linker for CRBN-Directed Degraders

As a member of the amino-alkyl-cyclohexane family, 2-(4-aminocyclohexyl)ethanol is employed as a flexible aliphatic linker in PROTAC design . Its specific length and conformational freedom are well-suited for connecting CRBN E3 ligase ligands to target protein warheads, a common strategy for achieving efficient ternary complex formation and target degradation. The compound's high purity and favorable solubility profile make it a reliable choice for constructing PROTAC libraries.

Grp94 Inhibitor Scaffold Building Block

Aminocyclohexanol-based scaffolds have been transformed into selective Grp94 inhibitors, a promising strategy for disrupting cellular communication and tumor proliferation with potentially fewer side effects than pan-HSP90 inhibitors [1]. 2-(4-Aminocyclohexyl)ethanol serves as a versatile starting point for introducing the core aminocyclohexane motif into these biologically active molecules.

Bioconjugation & Drug Delivery Linker

The bifunctional nature (primary amine and primary alcohol) of 2-(4-aminocyclohexyl)ethanol makes it an ideal heterobifunctional linker for conjugating biomolecules or for creating functionalized polymers for drug delivery . Its moderate aqueous solubility and flexible cyclohexane spacer provide an optimal balance of hydrophilicity and hydrophobicity for maintaining conjugate solubility in physiological conditions.

Application
Selection Property
Validation Focus
D3/D2 ligand synthesis (cariprazine route)
Reported synthetic intermediate
D3/D2 receptor binding assay development
PROTAC linker design
Flexible cyclohexane spacer with amine/alcohol termini
Ternary complex formation and degradation efficiency
Grp94 inhibitor scaffold
Aminocyclohexanol core for selectivity engineering
Grp94 vs. pan-HSP90 selectivity assessment
Bioconjugation & polymer conjugation
Heterobifunctional amine-alcohol reactivity
Conjugate solubility and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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